4-Bromo-3-methoxy-3'-methyl-1,1'-biphenyl
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Overview
Description
4-Bromo-3-methoxy-3’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of bromine, methoxy, and methyl groups on the biphenyl structure makes this compound unique and potentially useful in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 4-Bromo-3-methoxy-3’-methyl-1,1’-biphenyl is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 4-Bromo-3-methoxy-3’-methyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxy-3’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine and methoxy groups on the biphenyl ring can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid at low temperatures.
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dehalogenated biphenyls.
Scientific Research Applications
4-Bromo-3-methoxy-3’-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-3’-methyl-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary based on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybiphenyl: Similar structure but lacks the methyl group on the biphenyl ring.
3-Methylbiphenyl: Similar structure but lacks the bromine and methoxy groups.
Uniqueness
4-Bromo-3-methoxy-3’-methyl-1,1’-biphenyl is unique due to the combination of bromine, methoxy, and methyl groups on the biphenyl structure.
Properties
Molecular Formula |
C14H13BrO |
---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
1-bromo-2-methoxy-4-(3-methylphenyl)benzene |
InChI |
InChI=1S/C14H13BrO/c1-10-4-3-5-11(8-10)12-6-7-13(15)14(9-12)16-2/h3-9H,1-2H3 |
InChI Key |
KCNOKURWAZRPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)Br)OC |
Origin of Product |
United States |
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